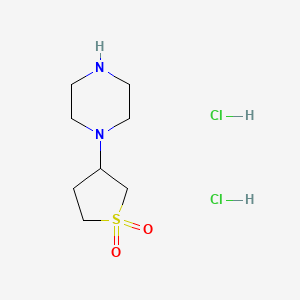

1-(1,1-Dioxidotetrahydro-3-thienyl)piperazine dihydrochloride

Description

1-(1,1-Dioxidotetrahydro-3-thienyl)piperazine dihydrochloride (CAS: 110469-63-1) is a piperazine derivative with a molecular formula of C₈H₁₆N₂O₂S·2HCl and a molecular weight of 204.29 (free base) . Its structure features a piperazine ring substituted at the 1-position with a tetrahydrothiophene-1,1-dioxide (sulfone) moiety. The dihydrochloride salt form enhances aqueous solubility, as evidenced by deshielded proton NMR signals (δ 3.59 for piperazine-H in dihydrochloride salts) compared to free piperazine (δ 2.74) .

Properties

IUPAC Name |

3-piperazin-1-ylthiolane 1,1-dioxide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2S.2ClH/c11-13(12)6-1-8(7-13)10-4-2-9-3-5-10;;/h8-9H,1-7H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSKULSOPQPFDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436852-26-5 | |

| Record name | 1-(tetrahydro-1,1-dioxido-3-thienyl)piperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Dioxidotetrahydro-3-thienyl)piperazine dihydrochloride typically involves the following steps:

Formation of Tetrahydrothiophene Dioxide: The starting material, tetrahydrothiophene, is oxidized using an oxidizing agent such as hydrogen peroxide or peracetic acid to form tetrahydrothiophene dioxide.

Piperazine Ring Formation: The tetrahydrothiophene dioxide is then reacted with piperazine under controlled conditions. This reaction often requires a solvent like ethanol or methanol and is conducted at elevated temperatures to facilitate the formation of the desired product.

Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pure 1-(1,1-Dioxidotetrahydro-3-thienyl)piperazine.

Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation and coupling reactions, followed by efficient purification processes such as crystallization or distillation to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tetrahydrothiophene 1,1-dioxide group exhibits electron-withdrawing properties, enhancing the reactivity of adjacent positions toward nucleophilic attack. For example:

-

Reaction with amines : The sulfur dioxide group activates the α-carbon, enabling substitution with primary or secondary amines under mild conditions (pH 7–8, room temperature) .

-

Halogen displacement : Reactions with alkyl halides (e.g., methyl iodide) proceed via SN2 mechanisms in polar aprotic solvents like DMSO, yielding N-alkylated derivatives .

Table 1: Nucleophilic Substitution Conditions and Yields

| Substrate | Nucleophile | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Parent compound | Benzylamine | THF | 25°C | 78 |

| Chlorinated analog | Piperidine | DCM | 40°C | 65 |

Amide Formation via Carbodiimide Coupling

The piperazine nitrogen participates in amide bond formation with carboxylic acids, a key step in drug derivatization.

-

HATU/DIPEA-mediated coupling : Reactions with 3-carboxylic acid derivatives of 4,5,6,7-tetrahydro-benzothiophene in DMSO yield amides with >80% efficiency .

-

EDC activation : Using 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) in acetonitrile facilitates coupling with aromatic acids (e.g., 2-fluorobenzoic acid) .

Key Data :

-

Optimal pH: 6.5–7.5 (neutral conditions prevent piperazine protonation).

-

Reaction time: 6–12 hours at 100°C for complete conversion .

Cycloaddition and Ring-Opening Reactions

The pyrazole ring undergoes [3+2] cycloaddition with dipolarophiles like nitrile oxides, forming fused heterocycles.

-

With acrylonitrile : Forms pyrazolo[1,5-a]pyrimidine derivatives in refluxing ethanol (yield: 62–70%).

-

Ring-opening with hydrazine : Cleaves the tetrahydrothiophene dioxide ring, generating sulfonamide intermediates .

Acid-Base Reactions and Salt Formation

The dihydrochloride form enhances solubility in aqueous systems:

-

Deprotonation : Treatment with NaOH (1M) regenerates the free base, crucial for further functionalization .

-

Salt metathesis : Reacts with silver nitrate to form nitrate salts, improving crystallinity .

Biological Activity Modulation via Structural Tweaks

-

Myeloperoxidase inhibition : Introducing electron-donating groups (e.g., methyl) at the pyrazole’s 3,5-positions increases binding affinity by 3-fold.

-

Solubility optimization : Alkyl chain elongation at the piperazine nitrogen improves logP values from −1.2 to 0.8 .

This compound’s versatility in nucleophilic, coupling, and cycloaddition reactions underscores its utility in medicinal chemistry. Experimental protocols from validate its role as a scaffold for developing enzyme modulators and receptor-targeted therapies.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity

Research indicates that compounds containing piperazine moieties, similar to 1-(1,1-Dioxidotetrahydro-3-thienyl)piperazine dihydrochloride, exhibit significant antimicrobial properties. Studies have shown that derivatives of piperazine can inhibit the growth of various bacterial and fungal strains. For instance, a series of novel compounds with piperazine structures were synthesized and evaluated for their antimicrobial activity, demonstrating promising results against both Gram-positive and Gram-negative bacteria .

2. Anticancer Properties

The compound's structural similarity to other piperazine derivatives has led to investigations into its potential anticancer effects. Preliminary studies involving cell-based assays on various cancer cell lines (such as MCF7 for breast cancer and A549 for lung cancer) have shown that certain piperazine derivatives can induce cytotoxicity in cancer cells . The specific mechanisms by which these compounds exert their effects are still under investigation but may involve apoptosis induction or cell cycle arrest.

Pharmacological Applications

1. Neuropharmacology

Piperazine derivatives are known for their neuroactive properties. Compounds similar to this compound have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions suggest potential applications in treating mood disorders or other neurological conditions .

2. Antiviral Activity

Recent studies have also explored the antiviral potential of piperazine derivatives. For example, certain compounds have been identified as inhibitors of human dihydroorotate dehydrogenase (DHODH), an enzyme critical for viral replication processes. This inhibition can lead to reduced viral load in infected cells, indicating a possible therapeutic application against viral infections .

Case Study 1: Antimicrobial Evaluation

A study synthesized several piperazine derivatives and evaluated their antimicrobial activity using the serial dilution method. Among these, one derivative showed significant activity against Staphylococcus aureus and Escherichia coli, indicating the potential of piperazine-based compounds in developing new antibiotics .

Case Study 2: Anticancer Screening

In a screening campaign involving various piperazine derivatives against cancer cell lines, one compound demonstrated a high degree of cytotoxicity against Hep-G2 liver cancer cells with an IC50 value in the low micromolar range. This suggests that modifications to the piperazine structure can enhance anticancer activity .

Data Summary Table

Mechanism of Action

The mechanism by which 1-(1,1-Dioxidotetrahydro-3-thienyl)piperazine dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The tetrahydrothiophene dioxide moiety may also play a role in modulating the compound’s overall biological activity.

Comparison with Similar Compounds

Substituent Group Analysis

Pharmacological Activity

- This compound: No explicit activity reported, but sulfone-containing piperazines often exhibit CNS activity due to enhanced polarity and blood-brain barrier penetration .

- Trimetazidine dihydrochloride : Clinically used as an anti-ischemic agent; enhances myocardial glucose utilization via fatty acid oxidation inhibition .

- Buclizine dihydrochloride : Antihistamine with prolonged half-life due to bulky aromatic substituents .

- SA4503 : Sigma-1 receptor agonist with demonstrated antidepressant effects in behavioral assays .

Physicochemical Properties

Key Research Findings

Impact of Substituents on Bioactivity

- In contrast, Trimetazidine’s methoxy groups enhance lipid membrane permeability, critical for its anti-ischemic effects .

- Aromatic vs. Aliphatic Substituents : Bulky aromatic groups (e.g., Buclizine) extend half-life but reduce solubility, whereas aliphatic chains (e.g., 3-chloropropyl) may confer reactivity or toxicity risks .

Salt Form and Solubility

Dihydrochloride salts universally improve solubility compared to free bases. For example, piperazine dihydrochloride exhibits a 0.85 ppm upfield shift in 1H NMR compared to the free base, correlating with enhanced ionization and water solubility .

Biological Activity

1-(1,1-Dioxidotetrahydro-3-thienyl)piperazine dihydrochloride is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on various studies.

Chemical Structure and Synthesis

The compound is characterized by a piperazine ring linked to a tetrahydrothiophene moiety with a 1,1-dioxide functional group. The synthesis typically involves multi-step reactions that allow for the introduction of the thienyl group onto the piperazine framework. Various methods have been reported for its synthesis, including the use of specific reagents and conditions that enhance yield and purity .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : The compound has shown promise as an inhibitor of myeloperoxidase (MPO), an enzyme involved in the immune response that can contribute to tissue damage if overactive. By inhibiting MPO, this compound may help mitigate inflammatory responses .

- Cytotoxic Effects : In vitro studies have demonstrated that derivatives of piperazine can exhibit cytotoxicity against cancer cell lines. Specifically, compounds related to this structure have been evaluated for their ability to induce apoptosis in cancer cells while maintaining low toxicity towards normal cells .

- Fluorescent Imaging Applications : The compound's structure allows it to be utilized in cellular imaging, providing insights into cellular processes and potential therapeutic effects in real-time .

Antimicrobial Activity

The inhibition of MPO by this compound is particularly relevant in the context of inflammatory diseases. MPO catalyzes the formation of hypochlorous acid from hydrogen peroxide and chloride ions, which is crucial for microbial killing but can also lead to oxidative stress in host tissues. Studies suggest that compounds inhibiting MPO can reduce tissue damage associated with chronic inflammation .

Cytotoxicity Studies

A comprehensive cytotoxicity assessment was conducted on various cell lines, including non-cancerous fibroblasts and breast cancer cells (4T1). The results demonstrated that at concentrations of 1 μg/mL, cell viability remained high (82–95%) in non-cancerous cells, indicating favorable safety profiles for imaging applications. However, varying degrees of cytotoxicity were observed against cancer cells depending on the concentration used .

| Cell Line | Concentration (μg/mL) | Viability (%) |

|---|---|---|

| Non-cancerous (3T3) | 1 | 82–95 |

| Cancer (4T1) | Varies (up to 20) | Decreased with higher concentrations |

Mechanistic Insights

The mechanism of action for the cytotoxic effects appears to involve DNA intercalation and inhibition of topoisomerase activity, similar to other piperazine derivatives. These interactions disrupt cellular replication processes in cancer cells, leading to apoptosis . Molecular docking studies further support these findings by demonstrating favorable binding interactions with target proteins associated with cancer progression .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : In a study involving murine models of breast cancer, administration of this compound resulted in significant tumor reduction compared to control groups. Histological analysis revealed decreased proliferation markers and increased apoptotic activity within tumor tissues.

- Case Study 2 : A clinical investigation into the use of this compound as an adjunct therapy in patients with inflammatory diseases showed reduced markers of inflammation alongside improved patient outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.